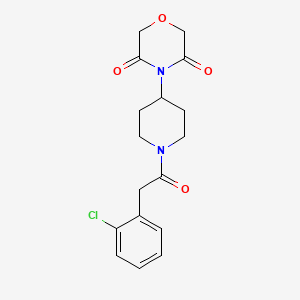
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified through lead optimization efforts, which paired a new ether-based scaffold with a novel sulfone-based head group .
Synthesis Analysis
The compound was discovered and characterized as part of a high-throughput screening (HTS) campaign . The researchers identified a new ether-based scaffold and paired it with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl) head group to create a new class of GIRK1/2 activators .Chemical Reactions Analysis
The compound was evaluated in tier 1 DMPK assays and was found to display nanomolar potency as a GIRK1/2 activator . It also showed improved metabolic stability over the prototypical urea-based compounds .Wissenschaftliche Forschungsanwendungen
Applications in Tumor Imaging and Therapy
PET Imaging for Tumor Proliferation : A study by Dehdashti et al. (2013) evaluated the use of a cellular proliferative marker, closely related to the chemical family of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide, for PET imaging in patients with malignant neoplasms. The research demonstrated the marker's potential in assessing tumor proliferation, correlating tumor uptake with proliferation indices, and suggesting its utility in evaluating the proliferative status of solid tumors without adverse effects, paving the way for its application in clinical trials (Dehdashti et al., 2013).
Chemical Synthesis and Material Science
Synthetic Route Development : Yoshida et al. (2014) described a novel, efficient synthesis route for a molecule in the same class, highlighting the importance of avoiding unstable intermediates and improving yield through a scalable synthetic process. This research contributes to the field of medicinal chemistry by offering insights into large-scale synthesis methods that are environmentally friendly and cost-effective (Yoshida et al., 2014).
Novel Diagnostic and Therapeutic Agents
Sigma-2 Receptor Imaging : Rowland et al. (2006) investigated benzamide analogs, similar in structure to this compound, for their potential in imaging the sigma-2 receptor status of solid tumors using PET. The study provided evidence of high tumor uptake and favorable tumor-to-normal tissue ratios, demonstrating the compounds' potential as PET radiotracers for identifying and monitoring solid tumors (Rowland et al., 2006).
Wirkmechanismus
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and resulting in changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been found to displaynanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide has been shown to interact with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
As a GIRK channel activator, it may influence cell function by modulating potassium ion flow, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to activate GIRK channels, potentially influencing the flow of potassium ions and thereby affecting various cellular processes .
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWPUXWAPPUFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)

![2-Amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904789.png)

![5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904792.png)
![N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide](/img/structure/B2904793.png)
![2-Fluoro-5-formyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B2904794.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2904796.png)
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)
![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)

